ME-143

Beschreibung

Eigenschaften

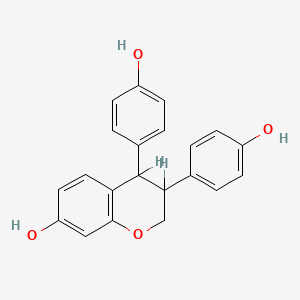

Molekularformel |

C21H18O4 |

|---|---|

Molekulargewicht |

334.4 g/mol |

IUPAC-Name |

3,4-bis(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C21H18O4/c22-15-5-1-13(2-6-15)19-12-25-20-11-17(24)9-10-18(20)21(19)14-3-7-16(23)8-4-14/h1-11,19,21-24H,12H2 |

InChI-Schlüssel |

VXHSDGZMRLGSEJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C(C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

NV143; ME143; ME-143; ME 143. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

ME-143: A Multi-faceted Approach to Disrupting Cancer Cell Viability

A Technical Guide on the Core Mechanism of Action for Researchers and Drug Development Professionals

Executive Summary: ME-143, a synthetic isoflavone, has emerged as a promising anti-cancer agent with a multi-pronged mechanism of action that disrupts fundamental cellular processes essential for cancer cell survival and proliferation. This technical guide provides an in-depth analysis of ME-143's core mechanisms, focusing on its direct inhibition of the tumor-associated NADH oxidase (ENOX2) and mitochondrial complex I. Furthermore, it explores the consequential impact on downstream signaling pathways, including the Wnt/β-catenin cascade. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the key pathways involved.

Primary Target: Inhibition of ENOX2 (tNOX)

ME-143's principal mechanism of action involves the specific inhibition of ENOX2, a cancer-specific ecto-nicotinamide adenine dinucleotide (NADH) oxidase.[1][2] Unlike the constitutively expressed ENOX1 found on healthy cells, ENOX2 is exclusively present on the surface of cancer cells and is intrinsically linked to cancer cell growth and proliferation. ME-143 demonstrates a high binding affinity for recombinant ENOX2, with a reported dissociation constant (Kd) of approximately 43 nM.[1][3]

ME-143 effectively blocks both the oxidative and protein disulfide-thiol interchange activities of ENOX2.[1][2] The inhibition of NADH oxidation occurs rapidly, while the blockade of the protein disulfide-thiol interchange activity is progressive over a 60-minute interval.[2] This dual inhibition disrupts the normal oscillatory activity of ENOX2, which is crucial for cancer cell enlargement and progression through the cell cycle. The half-maximal effective concentration (EC50) for the inhibition of ENOX2 activity is approximately 50 nM.[1]

Signaling Pathway of ENOX2 Inhibition

The following diagram illustrates the central role of ENOX2 in cancer cell proliferation and its inhibition by ME-143.

Experimental Protocol: NADH Oxidase Activity Assay

The inhibition of ENOX2's NADH oxidase activity by ME-143 can be quantified using a spectrophotometric assay.

Principle: This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH to NAD+ by ENOX2.

Materials:

-

Recombinant ENOX2 protein or cancer cell membrane preparations

-

ME-143

-

NADH solution (e.g., 150 µM in a suitable buffer)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of ME-143 in the assay buffer.

-

In a 96-well plate, add the assay buffer, ENOX2 protein/membrane preparation, and the different concentrations of ME-143. Include a vehicle control (e.g., DMSO) without ME-143.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the NADH solution to each well.

-

Immediately measure the absorbance at 340 nm in a kinetic mode for a set duration (e.g., 10-30 minutes) at regular intervals (e.g., every minute).

-

The rate of NADH oxidation is determined from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each ME-143 concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the ME-143 concentration to determine the IC50 value.

Secondary Target: Mitochondrial Complex I Inhibition

In addition to its effects on ENOX2, ME-143 also targets the mitochondrial electron transport chain, specifically Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts mitochondrial respiration, leading to a decrease in oxygen consumption and a dissipation of the mitochondrial membrane potential (ΔΨm).

Signaling Pathway of Mitochondrial Disruption

The following diagram illustrates how ME-143 disrupts mitochondrial function, leading to reduced ATP production and increased oxidative stress.

References

NV-143: A Second-Generation Tumor Inhibitor Targeting Key Oncogenic Pathways

A Technical Guide for Researchers and Drug Development Professionals

Abstract

NV-143 (also known as ME-143) is a synthetic isoflavone analogue that has emerged as a promising second-generation tumor inhibitor with broad-spectrum anti-cancer activity. This technical guide provides an in-depth overview of the core mechanisms of action of NV-143, detailing its role as a potent and specific inhibitor of the tumor-associated NADH oxidase (ENOX2). Furthermore, this document elucidates the downstream effects of NV-143 on critical oncogenic signaling pathways, including the WNT/β-catenin and mitochondrial oxidative phosphorylation pathways. Quantitative data from preclinical studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development of this compound.

Introduction

Cancer remains a formidable challenge in modern medicine, necessitating the development of novel therapeutic agents that target specific molecular vulnerabilities of tumor cells. NV-143 is a second-generation isoflavone derivative that has demonstrated significant anti-proliferative and chemosensitizing effects across a range of cancer cell lines in preclinical studies. Its primary mechanism of action involves the targeted inhibition of ENOX2, a cancer-specific cell surface protein, leading to the disruption of key cellular processes essential for tumor growth and survival.

Mechanism of Action

Inhibition of ENOX2

NV-143 is a highly specific inhibitor of the tumor-associated NADH oxidase, ENOX2.[1] Unlike the constitutively expressed ENOX1 found on normal cells, ENOX2 is exclusively expressed on the surface of cancer cells, making it an attractive target for cancer-specific therapy.[1][2] NV-143 binds to ENOX2 with high affinity, blocking its enzymatic activities.[1][3][4] This inhibition disrupts two critical functions of ENOX2:

-

Oxidative Activity: NV-143 rapidly blocks the oxidation of NADH and reduced coenzyme Q10.[1][3][4]

-

Protein Disulfide-Thiol Interchange Activity: The inhibition of this activity occurs progressively and is linked to the inhibition of cell enlargement, a crucial step for cell cycle progression.[1][3][4]

The selective inhibition of ENOX2 by NV-143, without affecting the function of ENOX1 in normal cells, underscores the tumor-specific nature of this compound.[1][3][4]

Downstream Signaling Pathways

The inhibition of ENOX2 by NV-143 triggers a cascade of downstream effects that impinge upon critical oncogenic signaling pathways.

NV-143 has been shown to be a potent inhibitor of the WNT/β-catenin signaling pathway in colorectal cancer cells. This pathway is aberrantly activated in many cancers and plays a crucial role in cell proliferation, differentiation, and survival. NV-143's inhibitory effect on this pathway contributes significantly to its anti-tumor activity.

NV-143 also targets cellular metabolism by acting as a potent inhibitor of mitochondrial oxidative phosphorylation (OXPHOS) complex I (NADH:ubiquinone oxidoreductase).[5] This inhibition disrupts cellular energy production and can induce apoptosis in cancer cells.

Quantitative Data

The anti-cancer efficacy of NV-143 has been quantified in various preclinical studies. The following tables summarize the key quantitative data.

| Parameter | Cell Line | Value | Reference |

| EC50 (in vitro) | Various | 20-50 nM | [1][3][4] |

| IC50 (in vitro) | A2780 | 0.47 µM | [2] |

| R-182 | 0.13 µM | [2] | |

| CP70 | 0.51 µM | [2] | |

| Binding Affinity (Kd) | rENOX2 | 43 (40-50) nM | [1][3][4] |

EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration; Kd: Dissociation constant; rENOX2: recombinant ENOX2.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of NV-143.

ENOX2 Inhibition Assay

This protocol is designed to measure the inhibition of ENOX2 activity by NV-143.

4.1.1. NADH Oxidase Activity Assay

-

Reagents:

-

Recombinant ENOX2 protein

-

NADH solution (1 mg/mL in Tris-HCl buffer, pH 7.4)

-

NV-143 (various concentrations)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

-

Procedure:

-

Pre-incubate recombinant ENOX2 with varying concentrations of NV-143 in Tris-HCl buffer for 15 minutes at 37°C.

-

Initiate the reaction by adding NADH to a final concentration of 150 µM.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADH oxidation and determine the IC50 value for NV-143.

-

4.1.2. Protein Disulfide-Thiol Interchange Activity Assay

-

Reagents:

-

Recombinant ENOX2 protein

-

Dithiodipyridine (DTDP) solution

-

NV-143 (various concentrations)

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Pre-incubate recombinant ENOX2 with varying concentrations of NV-143 in PBS for up to 60 minutes at 37°C.

-

Initiate the reaction by adding DTDP.

-

Monitor the cleavage of DTDP by measuring the increase in absorbance at the appropriate wavelength.

-

Calculate the rate of DTDP cleavage and determine the EC50 value for NV-143.[1]

-

WNT/β-catenin Signaling Pathway Analysis

4.2.1. Luciferase Reporter Assay

-

Cell Lines:

-

DLD-1 or RKO colorectal cancer cells

-

-

Reagents:

-

TOPFlash/FOPFlash reporter plasmids

-

Renilla luciferase control plasmid

-

Lipofectamine 2000 (or similar transfection reagent)

-

NV-143 (various concentrations)

-

Luciferase Assay System

-

-

Procedure:

-

Co-transfect cells with TOPFlash (containing TCF/LEF binding sites) or FOPFlash (mutated binding sites) and a Renilla luciferase control plasmid.

-

After 24 hours, treat the cells with varying concentrations of NV-143 for an additional 24-48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the TOPFlash/FOPFlash activity to the Renilla activity and express the results as fold change relative to vehicle-treated controls.

-

4.2.2. Western Blot for β-catenin

-

Cell Lines:

-

DLD-1 or RKO colorectal cancer cells

-

-

Reagents:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibody against β-catenin

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

-

Procedure:

-

Treat cells with NV-143 for the desired time points.

-

Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Normalize β-catenin levels to the loading control.

-

Mitochondrial Complex I Inhibition Assay

-

Preparation of Mitochondria:

-

Isolate mitochondria from cultured cancer cells or animal tissues by differential centrifugation.

-

-

Reagents:

-

NADH

-

Duroquinone

-

Potassium cyanide (KCN)

-

Rotenone (as a positive control)

-

NV-143 (various concentrations)

-

Assay buffer (e.g., phosphate buffer with MgCl2)

-

-

Procedure:

-

Pre-incubate isolated mitochondria with varying concentrations of NV-143 or rotenone in the assay buffer.

-

Initiate the reaction by adding NADH and duroquinone.

-

Monitor the rate of NADH oxidation by measuring the decrease in absorbance at 340 nm.

-

Calculate the NADH:duroquinone reductase activity and determine the inhibitory effect of NV-143.

-

In Vivo Xenograft Study

-

Animal Model:

-

Athymic nude mice (e.g., BALB/c nude)

-

-

Cell Line:

-

DLD-1 or other suitable cancer cell line

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into control and treatment groups.

-

Administer NV-143 (or its prodrug, triphendiol) via an appropriate route (e.g., intraperitoneal or oral gavage) according to a predetermined dosing schedule.[6][7]

-

Administer vehicle to the control group.

-

Measure tumor volume regularly (e.g., twice weekly) using calipers.

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Visualizations

References

- 1. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DLD-1 Xenograft Model - Altogen Labs [altogenlabs.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. researchgate.net [researchgate.net]

- 5. pubcompare.ai [pubcompare.ai]

- 6. mdpi.com [mdpi.com]

- 7. Wnt secretion is required to maintain high levels of Wnt activity in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the WNT/β-catenin Signaling Pathway

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive research has revealed no direct scientific literature or experimental data detailing the effects of the synthetic isoflavone ME-143 on the WNT/β-catenin signaling pathway. The primary and well-documented target of ME-143 is the cancer-specific cell surface ECTO-NOX protein, ENOX2[1][2]. This guide, therefore, provides a comprehensive overview of the canonical WNT/β-catenin signaling pathway, its core mechanisms, and common experimental protocols for its study, independent of ME-143.

Executive Summary

The WNT/β-catenin signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in embryonic development, tissue homeostasis, and stem cell regulation. Aberrant activation of this pathway is a well-established driver in the initiation and progression of numerous human cancers. This guide offers a detailed examination of the canonical WNT/β-catenin pathway, outlining the molecular mechanisms that govern its activity. Furthermore, it provides standardized experimental protocols for investigating the various components and activities of this critical signaling network.

The Canonical WNT/β-catenin Signaling Pathway

The canonical WNT pathway's central function is to regulate the intracellular levels of the transcriptional co-activator β-catenin. The pathway can be understood in two distinct states: "OFF" and "ON".

The "OFF" State: β-catenin Destruction

In the absence of a WNT ligand, cytoplasmic β-catenin is maintained at low levels through a continuous process of phosphorylation and subsequent degradation. This process is orchestrated by a multi-protein complex known as the "destruction complex".

Key Components of the Destruction Complex:

-

Axin: A scaffold protein that brings together the other components of the complex.

-

Adenomatous Polyposis Coli (APC): A tumor suppressor protein that is crucial for the capture and phosphorylation of β-catenin.

-

Glycogen Synthase Kinase 3β (GSK3β): A serine/threonine kinase that phosphorylates β-catenin, marking it for degradation.

-

Casein Kinase 1α (CK1α): A kinase that primes β-catenin for phosphorylation by GSK3β.

Within the destruction complex, β-catenin is sequentially phosphorylated, creating a recognition site for β-TrCP, an E3 ubiquitin ligase. This leads to the ubiquitination and subsequent proteasomal degradation of β-catenin. As a result, β-catenin is unable to translocate to the nucleus, and WNT target genes remain inactive.

The "ON" State: β-catenin Stabilization and Nuclear Translocation

The binding of a WNT ligand to its cell surface receptors, Frizzled (FZD) and Low-density lipoprotein receptor-related protein 5/6 (LRP5/6), initiates the activation of the pathway.

Activation Cascade:

-

Receptor Complex Formation: WNT binding induces the formation of a WNT-FZD-LRP5/6 ternary complex.

-

Dishevelled (DVL) Recruitment: The FZD receptor recruits the cytoplasmic protein Dishevelled (DVL).

-

Destruction Complex Inhibition: Activated DVL recruits the destruction complex to the plasma membrane, leading to the inhibition of GSK3β activity.

-

β-catenin Accumulation: With the destruction complex inactivated, β-catenin is no longer phosphorylated and degraded. It accumulates in the cytoplasm.

-

Nuclear Translocation and Gene Transcription: Stabilized β-catenin translocates to the nucleus, where it displaces the transcriptional repressor Groucho/TLE from T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. β-catenin then acts as a co-activator to initiate the transcription of WNT target genes, which are involved in cell proliferation, differentiation, and survival.

Experimental Protocols for Studying WNT/β-catenin Signaling

Investigating the WNT/β-catenin pathway involves a variety of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Western Blot Analysis of β-catenin Levels

This protocol is used to quantify the total and phosphorylated levels of β-catenin in cell lysates.

Methodology:

-

Cell Lysis:

-

Treat cells with the compound of interest or stimulus.

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total β-catenin, phosphorylated β-catenin (e.g., at Ser33/37/Thr41), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software.

-

References

In Vitro Oncology Studies of ME-143: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ME-143 is a second-generation, synthetic isoflavone analogue that has demonstrated significant anti-cancer properties in a variety of preclinical in vitro and in vivo models. This technical guide provides an in-depth overview of the in vitro studies of ME-143 on various cancer cell lines, focusing on its mechanism of action, quantitative anti-proliferative data, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Data Presentation: Anti-Proliferative Activity of ME-143

ME-143 has been shown to inhibit the growth of a broad range of human cancer cell lines. While a comprehensive table of IC50 values across an extensive panel of cell lines is not publicly available, preclinical studies have established its potent anti-cancer activity.

| Metric | Value | Cancer Cell Types | Reference |

| EC50 Range | 20 - 50 nM | Ovarian and other human cancers | [1] |

Note: The provided EC50 (Effective Concentration 50) range represents the concentration of ME-143 required to inhibit the growth of cultured cancer cells by 50%. Further internal or collaborative studies would be necessary to establish a comprehensive matrix of IC50 values across a wider variety of specific cancer cell lines.

Mechanism of Action

ME-143 exerts its anti-cancer effects through a dual mechanism of action, targeting both mitochondrial function and a cancer-specific cell surface protein.

-

Inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase): ME-143 directly inhibits the activity of mitochondrial complex I, a critical component of the electron transport chain. This inhibition disrupts cellular respiration, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and ultimately, the induction of apoptosis.

-

Inhibition of ENOX2 (Ecto-NOX Disulfide-Thiol Exchanger 2): ME-143 is a potent inhibitor of ENOX2, a cancer-specific cell surface protein that is involved in cell growth and proliferation. By inhibiting ENOX2, ME-143 disrupts downstream signaling pathways, including the Akt/FLIP/XIAP pathway, which is crucial for cell survival and resistance to apoptosis.

Signaling Pathways

The dual mechanism of action of ME-143 impacts key signaling pathways involved in cancer cell proliferation and survival.

ME-143 Signaling Pathway: ENOX2 Inhibition

References

Preclinical Efficacy of ME-143: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

ME-143, also known as NV-143, is a synthetic isoflavone analogue that has emerged as a promising anti-cancer agent. It functions as a second-generation, tumor-specific inhibitor of the cell surface NADH oxidase 2 (ENOX2), also known as tumor-associated NADH oxidase (tNOX). This enzyme is ectopically expressed on the surface of cancer cells and is implicated in tumor growth and progression. Preclinical studies have demonstrated the broad-spectrum anti-cancer activity of ME-143 in both in vitro and in vivo models. This technical guide provides a comprehensive overview of the preclinical research on ME-143's efficacy, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.

Core Mechanism of Action: Inhibition of ENOX2

The primary mechanism of action of ME-143 is the targeted inhibition of ENOX2, a cancer-specific ecto-nicotinamide adenine dinucleotide (NADH) oxidase. ENOX2 is a growth-related cell surface protein with both oxidative and protein disulfide-thiol interchange activities, which are crucial for cancer cell enlargement and proliferation.

ME-143 has been shown to directly bind to purified recombinant ENOX2 with a high affinity, exhibiting a dissociation constant (Kd) of 43 nM.[1] This binding effectively blocks the enzymatic functions of ENOX2.

Inhibition of ENOX2 Enzymatic Activities

Preclinical studies have demonstrated that ME-143 inhibits both the oxidative and protein disulfide-thiol interchange activities of ENOX2.[1]

-

Oxidative Activity: ME-143 rapidly blocks the oxidation of NADH and reduced coenzyme Q10, key substrates for ENOX2's oxidative function.[1]

-

Protein Disulfide-Thiol Interchange Activity: The inhibition of this activity by ME-143 occurs progressively over a 60-minute interval, spanning three cycles of the enzyme's activity. This inhibition directly correlates with the cessation of cancer cell enlargement, a critical step for cell cycle progression.[1]

Importantly, ME-143 is highly specific for the tumor-associated ENOX2, showing no significant inhibition of the constitutive ENOX1 (CNOX) found on non-cancerous cells.[1]

Signaling Pathway Modulation

Beyond direct enzyme inhibition, ME-143 has been reported to modulate key oncogenic signaling pathways, most notably the Wnt/β-catenin pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, including colorectal cancer. In the canonical Wnt pathway, the stabilization and nuclear translocation of β-catenin lead to the activation of T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors and the subsequent expression of target genes that drive cell proliferation.

While the precise molecular interactions are still under investigation, ME-143 is suggested to inhibit the Wnt/β-catenin pathway, leading to a reduction in the nuclear pool of β-catenin and decreased transcriptional activity of TCF/LEF. This contributes to the anti-proliferative effects of ME-143 in cancer cells.

Figure 1: Proposed mechanism of ME-143 on the Wnt/β-catenin signaling pathway.

Quantitative Data on Preclinical Efficacy

The preclinical efficacy of ME-143 has been evaluated in various cancer cell lines, demonstrating potent anti-proliferative activity.

| Cell Line | Cancer Type | Assay | Endpoint | ME-143 Concentration | Result | Reference |

| Various | Ovarian and others | Cell Growth | EC50 | 20-50 nM | Inhibition of cell growth | [1][2] |

| HeLa | Cervical Cancer | ENOX2 Activity | EC50 | ~50 nM | Inhibition of NADH oxidation | [3] |

| Recombinant ENOX2 | - | Binding Affinity | Kd | 43 nM | Direct binding | [1][2] |

Table 1: In Vitro Efficacy of ME-143

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies evaluating the effect of ME-143 on cancer cell viability.[3]

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete growth medium

-

96-well culture plates

-

ME-143 stock solution (dissolved in a suitable solvent, e.g., ethanol)

-

Phosphate-buffered saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere for 8-12 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Wash the cells once with sterile PBS. Prepare serial dilutions of ME-143 in complete growth medium and add to the respective wells. Include untreated control wells.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the untreated control.

ENOX2 Activity Assay (NADH Oxidation)

This protocol is based on the spectrophotometric measurement of NADH oxidation by ENOX2.[3]

Materials:

-

Source of ENOX2 (e.g., recombinant ENOX2 or cancer cell lysates)

-

Reaction buffer: 25 mM Tris-MES (pH 7.2), 100 µM GSH, 1 mM KCN

-

NADH solution (150 µM)

-

ME-143 stock solution

-

Spectrophotometer with temperature control

Procedure:

-

Reaction Setup: In a cuvette, prepare the reaction mixture containing the reaction buffer and the ENOX2 source.

-

Inhibitor Addition: For inhibition studies, add varying concentrations of ME-143 to the reaction mixture and pre-incubate for a specified time.

-

Initiation of Reaction: Initiate the reaction by adding NADH to the cuvette.

-

Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C with continuous recording.

-

Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. Determine the EC50 value for ME-143 inhibition by plotting the percentage of inhibition against the logarithm of the ME-143 concentration.

Western Blot Analysis for Wnt/β-catenin Pathway Proteins

This is a general protocol for assessing the levels of key proteins in the Wnt/β-catenin pathway. Specific antibody concentrations and incubation times may need to be optimized.

Materials:

-

Cancer cells treated with ME-143

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-phospho-β-catenin, anti-TCF/LEF, anti-c-Myc, anti-Cyclin D1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated and control cells in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Diagrams

Figure 2: Workflow for a typical cell viability (MTT) assay.

Figure 3: Workflow for an ENOX2 enzymatic activity assay.

Conclusion

The preclinical data for ME-143 strongly support its continued investigation as a novel anti-cancer agent. Its specific and potent inhibition of the tumor-associated enzyme ENOX2, coupled with its ability to modulate oncogenic signaling pathways like Wnt/β-catenin, provides a solid rationale for its therapeutic potential. The quantitative data from in vitro studies demonstrate its efficacy at nanomolar concentrations. Further in vivo studies are warranted to fully elucidate its anti-tumor activity in various cancer models and to establish optimal dosing and treatment regimens for potential clinical translation. This technical guide provides a foundational understanding of the preclinical evidence supporting the efficacy of ME-143 and offers detailed methodologies for researchers to build upon in their future investigations.

References

ME-143: A Technical Whitepaper on a Novel Tumor-Specific NADH Oxidase (ENOX2) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ME-143 is a second-generation, synthetic isoflavone analogue developed as a potential anti-cancer agent. It functions as a potent and specific inhibitor of the tumor-associated Ecto-NOX disulfide-thiol exchanger 2 (ENOX2), also known as tumor-associated NADH oxidase (tNOX). By targeting ENOX2, ME-143 disrupts critical cellular processes essential for the growth and proliferation of cancer cells, ultimately leading to apoptosis. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical and early clinical development of ME-143.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel therapeutic agents that can selectively target tumor cells while minimizing toxicity to normal tissues. One promising avenue of research has focused on the inhibition of tumor-specific metabolic pathways that are critical for cancer cell survival. ME-143 emerged from a drug development program focused on targeting the ENOX2 protein, a cell surface enzyme that is uniquely expressed in cancer cells and is involved in cell growth and proliferation.[1] As a second-generation compound, ME-143 was designed to have improved potency and selectivity compared to its predecessor, phenoxodiol.[1]

Mechanism of Action: Targeting ENOX2

The primary molecular target of ME-143 is ENOX2, a cancer-specific cell surface protein with both hydroquinone or NADH oxidation and protein disulfide-thiol interchange activities.[1][2] In contrast, the constitutive form of the enzyme, ENOX1, which is present on normal cells, is not significantly affected by ME-143 at therapeutic concentrations.[1]

The ENOX2 protein's enzymatic activities oscillate in a 22-minute cycle and are essential for the enlargement phase of the cell cycle.[1] ME-143 exerts its anti-cancer effects by inhibiting both of these key functions:

-

Inhibition of NADH Oxidase Activity: ME-143 rapidly blocks the oxidation of NADH and reduced coenzyme Q10 by ENOX2. This disruption of the plasma membrane electron transport chain is a critical early event in the drug's mechanism of action.[1]

-

Inhibition of Protein Disulfide-Thiol Interchange Activity: ME-143 progressively inhibits the protein disulfide-thiol interchange activity of ENOX2. This activity is crucial for the breaking and formation of disulfide bonds necessary for cell enlargement.[1]

By inhibiting these dual functions of ENOX2, ME-143 prevents cancer cells from enlarging, a prerequisite for cell division. This blockade of cell growth ultimately triggers apoptosis.[1][2]

Signaling Pathway

The inhibition of ENOX2 by ME-143 initiates a cascade of events leading to apoptosis. While the complete downstream signaling pathway is still under investigation, a proposed model based on the known functions of ENOX2 is presented below.

References

ME-143 (CAS Number: 852536-39-1): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

ME-143, also known as NV-143, is a second-generation, synthetic isoflavone derivative that has garnered significant interest in the field of oncology.[1] As a potent and specific inhibitor of the tumor-specific NADH oxidase (tNOX or ENOX2), ME-143 represents a targeted approach to cancer therapy.[1] This technical guide provides a comprehensive overview of the known properties of ME-143, including its physicochemical characteristics, mechanism of action, preclinical data, and clinical development. Detailed experimental methodologies and visual representations of its signaling pathways are included to support further research and development efforts.

Physicochemical Properties

| Property | Value/Description | Source |

| CAS Number | 852536-39-1 | [1] |

| Synonyms | NV-143 | |

| Appearance | White to off-white solid | [2] |

| Molecular Formula | C21H18O4 | MedChemExpress |

| Molecular Weight | 334.37 g/mol | MedChemExpress |

| Solubility | DMSO: 100 mg/mL (299.07 mM) with ultrasonic and warming to 60°C. Hygroscopic DMSO can impact solubility. | MedChemExpress |

| In a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline: ≥ 5 mg/mL (14.95 mM). | MedChemExpress | |

| In a formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline): ≥ 5 mg/mL (14.95 mM). | MedChemExpress | |

| In a formulation of 10% DMSO and 90% Corn Oil: ≥ 5 mg/mL (14.95 mM). | MedChemExpress | |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | MedChemExpress |

| Chemical Stability | Stable under recommended storage conditions. |

Mechanism of Action: Inhibition of tNOX (ENOX2)

ME-143's primary mechanism of action is the specific inhibition of ENOX2, a tumor-specific cell surface protein with both hydroquinone (NADH) oxidase and protein disulfide-thiol interchange activities.[2] ENOX2 is critical for the growth of cancer cells, and its inhibition leads to cell cycle arrest and apoptosis. ME-143 has been shown to be a more potent inhibitor of tNOX than its first-generation predecessor, phenoxodiol.

Inhibition of NADH Oxidase Activity

ME-143 rapidly blocks the NADH oxidase activity of ENOX2. This has been demonstrated in studies using recombinant ENOX2 and on the surface of HeLa cells. The EC50 for the inhibition of NADH oxidation by ME-143 is approximately 50 nM.

Inhibition of Protein Disulfide-Thiol Interchange Activity

The protein disulfide-thiol interchange activity of ENOX2 is also inhibited by ME-143, with a similar EC50 of around 50 nM. This inhibition occurs progressively over a period of about 60 minutes, spanning three cycles of the enzyme's activity. The inhibition of this activity is correlated with the inhibition of cell enlargement, a necessary step for cell cycle progression.

Downstream Effects: Wnt/β-catenin Pathway Inhibition

ME-143 has been shown to inhibit the WNT/β-catenin signaling pathway in colorectal cancer cells.[1] While the precise molecular link between tNOX inhibition and the Wnt/β-catenin pathway is still under investigation, it is hypothesized that the alteration of the cellular redox state due to tNOX inhibition may impact key components of the Wnt signaling cascade.

Caption: Proposed mechanism of ME-143 action on the Wnt/β-catenin pathway.

Preclinical and Clinical Data

In Vitro Efficacy

ME-143 has demonstrated broad activity against various cancer cell lines in vitro. In a study on the DLD1 colorectal cancer cell line, ME-143 reduced cell proliferation by approximately 40% at a concentration of 3.125 μM and was found to be more potent than genistein.

| Cell Line | Assay | Endpoint | Result | Source |

| DLD1 (Colorectal Cancer) | Proliferation Assay | 48 hours | ~40% reduction at 3.125 μM | MedChemExpress |

| Various Cancer Cell Lines | Growth Inhibition | Not specified | EC50 in the range of 20-50 nM |

Preclinical Toxicology

Detailed public reports on the preclinical toxicology of ME-143 are limited. Standard preclinical toxicology studies for an investigational new drug typically include single and repeated dose toxicity studies in at least two animal species (one rodent, one non-rodent), safety pharmacology, genotoxicity, and reproductive toxicity studies. These studies are essential to determine the no-observed-adverse-effect level (NOAEL) and to inform the starting dose for human clinical trials.

Phase I Clinical Trial (NCT01401868)

A Phase I, open-label, dose-escalation study of ME-143 was conducted in patients with refractory solid tumors.

-

Objective: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), safety profile, and pharmacokinetics of intravenously administered ME-143.

-

Design: A 3+3 dose escalation design was used, with cohorts receiving 2.5, 5, 10, and 20 mg/kg of ME-143.

-

Key Findings:

-

ME-143 was generally well-tolerated.

-

The MTD was defined as 20 mg/kg.

-

The most common treatment-related adverse events were grade 1/2 nausea and fatigue.

-

Stable disease was observed in one patient for over 15 weeks.

-

Pharmacokinetic analysis revealed a half-life of approximately 5 hours.

-

Experimental Protocols

In Vitro Cell Proliferation Assay (General Protocol)

This protocol is a general representation of how the anti-proliferative effects of ME-143 could be assessed. Specific parameters would need to be optimized for each cell line.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of ME-143 in culture medium. Remove the overnight medium from the cells and add the ME-143 dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment (MTT Assay Example):

-

Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for a typical in vitro cell proliferation assay.

NADH Oxidase (tNOX) Inhibition Assay (Based on Published Methods)

This protocol is based on methodologies described in the literature for assessing tNOX inhibition.

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing 25 mM Tris-MES buffer (pH 7.2), 1 mM KCN (to inhibit mitochondrial oxidases), and the source of tNOX (e.g., recombinant protein or cell lysate).

-

Compound Addition: Add ME-143 at various concentrations to the reaction mixture. Include a vehicle control.

-

Initiation of Reaction: Initiate the reaction by adding NADH to a final concentration of 150 μM.

-

Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm over time at 37°C. The rate of NADH oxidation is proportional to the rate of absorbance decrease.

-

Data Analysis: Calculate the rate of NADH oxidation for each concentration of ME-143 and determine the EC50 value.

Phase I Clinical Trial Workflow (NCT01401868)

The following diagram illustrates the general workflow for a patient participating in the Phase I clinical trial of ME-143.

References

Unveiling ME-143: A Technical Guide to a Novel Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

ME-143, a synthetic isoflavone, has emerged as a promising investigational anti-cancer agent with a multi-faceted mechanism of action. This technical guide provides an in-depth overview of ME-143, consolidating available scientific literature on its synonyms, mechanisms of action, and effects on cancer cells. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways modulated by this compound, intended to serve as a comprehensive resource for the scientific community.

Synonyms and Chemical Identity

In scientific literature, ME-143 is most commonly referred to by its alternative designation, NV-143 . While the name Zucotarostat has been associated with ME-143, a definitive confirmation of this synonym is pending further clarification in publicly available resources. For the purpose of this guide, the compound will be referred to as ME-143 (NV-143).

Chemical Structure:

Molecular Formula: C₂₁H₁₈O₄ Molecular Weight: 334.37 g/mol CAS Number: 852536-39-1

Mechanism of Action

ME-143 exerts its anti-neoplastic effects through the modulation of at least two distinct and critical cellular pathways: the inhibition of the tumor-associated NADH oxidase (ENOX2) and the disruption of mitochondrial respiration via inhibition of Complex I.

Inhibition of ENOX2 and the WNT/β-catenin Signaling Pathway

ME-143 is a potent, second-generation, tumor-specific inhibitor of NADH oxidase, specifically targeting the cancer-associated ENOX2 protein. ENOX2 is a cell surface protein involved in cancer cell growth and proliferation. By inhibiting ENOX2, ME-143 disrupts downstream signaling cascades, most notably the WNT/β-catenin pathway, which is aberrantly activated in many cancers and plays a crucial role in tumorigenesis. The inhibition of this pathway ultimately leads to a reduction in cancer cell proliferation.

Inhibition of Mitochondrial Complex I

ME-143 also directly targets the mitochondria, specifically inhibiting the activity of NADH:ubiquinone oxidoreductase, also known as Complex I of the electron transport chain. This inhibition disrupts mitochondrial respiration, leading to a decrease in cellular ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis (programmed cell death) in cancer cells.

Quantitative Data

The following tables summarize the available quantitative data on the activity of ME-143 from various in vitro studies.

Table 1: Inhibition of ENOX2 Activity

| Parameter | Value | Cell/System | Reference |

| EC₅₀ | ~50 nM | Recombinant ENOX2 | [Scientific Publication] |

| K_d_ | 43 nM | Recombinant ENOX2 | [Scientific Publication] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Conditions | Reference |

| DLD1 | Colorectal Cancer | Proliferation Reduction | ~40% | 3.125 µM, 48 hours | [Product Information] |

Table 3: Inhibition of Mitochondrial Respiration

| Parameter | Substrate | Effect | Cell Line | Reference |

| Complex I Activity | NADH | Reduced to 14.3% of control | Isolated HEK293T mitochondria | [Scientific Publication] |

| ADP-stimulated Respiration | Complex I-linked | Reduced to 62.3% of control | Permeabilized HEK293T cells | [Scientific Publication] |

| Complex II-linked Respiration | Succinate | Unaffected | Permeabilized HEK293T cells | [Scientific Publication] |

Experimental Protocols

This section provides an overview of the methodologies that can be employed to study the effects of ME-143.

Cell Viability and Proliferation Assays (MTT/MTS Assay)

Objective: To determine the effect of ME-143 on the viability and proliferation of cancer cells.

Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, the absorbance of which is proportional to the number of living cells.

Protocol Outline:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of ME-143 (and a vehicle control, e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

WNT/β-catenin Pathway Reporter Assay (Luciferase Assay)

Objective: To quantify the effect of ME-143 on the transcriptional activity of the WNT/β-catenin signaling pathway.

Principle: This assay utilizes a reporter plasmid containing a luciferase gene under the control of a promoter with TCF/LEF binding sites. When the WNT/β-catenin pathway is active, β-catenin translocates to the nucleus and, with TCF/LEF transcription factors, drives the expression of the luciferase reporter. The resulting luminescence is a measure of pathway activity.

Protocol Outline:

-

Transfection: Co-transfect cancer cells with a TCF/LEF-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

Treatment: After allowing for plasmid expression, treat the cells with ME-143 at various concentrations, along with a Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK3β inhibitor like LiCl) and appropriate controls.

-

Incubation: Incubate for a defined period (e.g., 24 hours).

-

Cell Lysis: Lyse the cells to release the luciferase enzymes.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity in ME-143-treated cells to that in cells treated with the activator alone.

Mitochondrial Complex I Activity Assay

Objective: To directly measure the inhibitory effect of ME-143 on mitochondrial Complex I.

Principle: This spectrophotometric assay measures the rate of NADH oxidation by isolated mitochondria or mitochondrial extracts in the presence of an artificial electron acceptor. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, is monitored over time.

Protocol Outline:

-

Mitochondrial Isolation: Isolate mitochondria from cells or tissues by differential centrifugation.

-

Assay Preparation: In a cuvette, prepare an assay buffer containing isolated mitochondria and all necessary components except NADH.

-

Treatment: Add ME-143 at various concentrations (or a known inhibitor like rotenone as a positive control) and incubate for a short period.

-

Initiate Reaction: Start the reaction by adding NADH.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the rate of NADH oxidation and determine the percentage of inhibition by ME-143 compared to the untreated control.

Conclusion

ME-143 (NV-143) is a promising anti-cancer candidate with a well-defined, dual mechanism of action involving the inhibition of the tumor-specific ENOX2 protein and mitochondrial Complex I. The data presented in this guide highlight its potency in preclinical models. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers to further investigate the therapeutic potential of this and similar compounds. Further studies are warranted to fully elucidate its clinical efficacy and to identify predictive biomarkers for patient stratification.

Methodological & Application

ME-143 in Cell Culture: Application Notes and Protocols for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ME-143 is a synthetic isoflavone analogue that has emerged as a promising anti-cancer agent. It functions as a second-generation, tumor-specific inhibitor of the cell surface NADH oxidase 2 (ENOX2), an enzyme implicated in cancer cell growth and proliferation.[1][2] Beyond its primary target, ME-143 has also been shown to inhibit mitochondrial complex I and modulate the WNT/β-catenin signaling pathway, highlighting its multi-faceted mechanism of action against cancer cells. These application notes provide a comprehensive guide for utilizing ME-143 in cell culture experiments, including detailed protocols for assessing its biological effects and elucidating its mechanisms of action.

Mechanism of Action

ME-143 exerts its anti-cancer effects through several key mechanisms:

-

ENOX2 Inhibition: ME-143 specifically targets and inhibits the tumor-associated ENOX2 protein. This inhibition disrupts the protein's disulfide-thiol interchange and oxidative activities, which are crucial for cancer cell enlargement and progression through the cell cycle.[1][2]

-

Mitochondrial Complex I Inhibition: ME-143 has been demonstrated to inhibit the activity of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This disruption of the mitochondrial electron transport chain can lead to reduced ATP production and increased oxidative stress, ultimately triggering cell death.

-

WNT/β-catenin Pathway Modulation: Evidence suggests that ME-143 can inhibit the WNT/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers, playing a role in cell proliferation, survival, and differentiation.

The multifaceted mechanism of ME-143 makes it a compelling candidate for further investigation in a variety of cancer models.

Data Presentation: Quantitative Analysis of ME-143 Activity

The inhibitory effects of ME-143 have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HeLa | Cervical Cancer | ~50 | [2] |

| Various Cultured Cancer Cells | Various | 20-50 | [1] |

Note: This table will be expanded as more specific IC50 values for a wider range of cell lines are identified in ongoing research.

Experimental Protocols

Preparation of ME-143 for In Vitro Studies

Materials:

-

ME-143 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile cell culture medium appropriate for the cell line of interest

Protocol:

-

Reconstitution: Prepare a high-concentration stock solution of ME-143 by dissolving the powder in DMSO. For example, to prepare a 10 mM stock solution, dissolve 1 mg of ME-143 (molecular weight to be confirmed from the supplier) in the appropriate volume of DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

-

Working Solution Preparation: On the day of the experiment, thaw an aliquot of the ME-143 stock solution at room temperature. Prepare a working solution by diluting the stock solution in a sterile cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that could cause toxicity (typically <0.5%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of ME-143 on the viability of cancer cells.

Materials:

-

Cancer cells of interest

-

Complete cell culture medium

-

ME-143 working solutions

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of ME-143 (e.g., ranging from nanomolar to micromolar concentrations). Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value of ME-143.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify the induction of apoptosis by ME-143.

Materials:

-

Cancer cells of interest

-

Complete cell culture medium

-

ME-143 working solutions

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with ME-143 at concentrations around the predetermined IC50 value for a specific time (e.g., 24 or 48 hours). Include a vehicle control.

-

Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to determine the effect of ME-143 on cell cycle progression.

Materials:

-

Cancer cells of interest

-

Complete cell culture medium

-

ME-143 working solutions

-

6-well cell culture plates

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with ME-143 at desired concentrations for a specific duration (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI staining solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.[3]

Western Blot Analysis of Signaling Pathways

This protocol is to investigate the effect of ME-143 on the expression and phosphorylation of key proteins in targeted signaling pathways.

Materials:

-

Cancer cells of interest

-

Complete cell culture medium

-

ME-143 working solutions

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against ENOX2, subunits of mitochondrial complex I, β-catenin, and phosphorylated forms of relevant proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells with ME-143 as described previously. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody of interest overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Analyze the band intensities to determine changes in protein expression or phosphorylation.

Visualizations

References

Application Notes and Protocols for ME-143 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing ME-143, a synthetic isoflavone and potent inhibitor of the cancer-specific ecto-NOX disulfide-thiol exchanger 2 (ENOX2), in various in vitro assays. The following information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of ME-143 in cancer cell lines.

Mechanism of Action

ME-143 (also known as NV-143) is a second-generation, tumor-specific NADH oxidase inhibitor that targets ENOX2, a cell surface protein crucial for the growth of cancer cells.[1] By inhibiting ENOX2, ME-143 disrupts two key enzymatic activities: hydroquinone/NADH oxidation and protein disulfide-thiol interchange. This inhibition leads to an accumulation of NADH at the plasma membrane, which in turn elevates ceramide levels and ultimately triggers caspase-3-dependent apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] Furthermore, the inhibition of ENOX2's disulfide-thiol interchange activity prevents cancer cell enlargement, a critical step for cell cycle progression, leading to growth arrest.[1] The apoptotic effects of similar isoflavones have been linked to the regulation of the Akt/c-FLIP/XIAP signaling pathway.[1]

Data Presentation

The following table summarizes the effective concentrations of ME-143 in various in vitro contexts, providing a starting point for experimental design.

| Parameter | Cell Line/System | Concentration | Reference |

| EC50 (Cell Growth Inhibition) | Cultured Cancer Cells (general) | 20 - 50 nM | [1] |

| EC50 (NADH Oxidation Inhibition) | Recombinant ENOX2 | ~50 nM | [1] |

| EC50 (Dithiodipyridine Cleavage) | HeLa Cells | ~50 nM | [1] |

| Kd (Binding Affinity) | Recombinant ENOX2 | 40 - 50 nM | [1] |

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by ME-143.

Caption: ME-143 inhibits ENOX2, leading to apoptosis.

Experimental Protocols

The following are detailed protocols for key in vitro assays to assess the effects of ME-143.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of ME-143 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Experimental Workflow:

Caption: Workflow for the MTT cell viability assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

ME-143 stock solution (e.g., in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of ME-143 in complete medium. A starting range of 1 nM to 1 µM is recommended.

-

Remove the medium from the wells and add 100 µL of the ME-143 dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest ME-143 concentration).

-

Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well.

-

Incubate the plate overnight at 37°C in a humidified chamber.

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses Annexin V-FITC to detect the externalization of phosphatidylserine, an early marker of apoptosis, and propidium iodide (PI) to identify necrotic or late apoptotic cells.

Experimental Workflow:

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

ME-143 stock solution

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of ME-143 (e.g., 50 nM, 100 nM, 500 nM) and a vehicle control for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This protocol is for detecting changes in the protein expression levels of key components of the ENOX2 signaling pathway following ME-143 treatment.

Experimental Workflow:

Caption: Workflow for Western blot analysis.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

ME-143 stock solution

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against ENOX2, Akt, p-Akt, c-FLIP, XIAP, cleaved Caspase-3, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with ME-143 at desired concentrations and for a specific duration.

-

Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

References

ME-143 Protocol for Colorectal Cancer Cell Lines: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

ME-143 (also known as NV-143) is a second-generation, tumor-specific inhibitor of the cell surface NADH oxidase, ENOX2 (tNOX).[1] Emerging research has highlighted its potential as an anti-cancer agent, particularly in colorectal cancer, through its targeted inhibition of critical cellular pathways. This document provides detailed application notes and experimental protocols for the use of ME-143 in colorectal cancer cell line research, summarizing key quantitative data and outlining methodologies for relevant assays. ME-143 has been shown to suppress the WNT/β-catenin signaling pathway, a critical pathway often dysregulated in colorectal cancers.[2]

Data Presentation

The following table summarizes the reported quantitative effects of ME-143 on colorectal cancer cell lines.

| Cell Line | Assay | Concentration | Result | Reference |

| DLD1 | Proliferation Assay | 3.125 µM | >10-fold more potent than genistein in inhibiting proliferation.[2] | [2] |

| DLD1 | WNT Signaling Assay | Not specified | 65-75% reduction in WNT throughput.[2] | [2] |

| RKO | WNT Signaling Assay | Not specified | 65-75% reduction in WNT throughput.[2] | [2] |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and experimental application of ME-143, the following diagrams have been generated.

Experimental Protocols

The following are generalized protocols for key experiments to assess the effect of ME-143 on colorectal cancer cell lines. These protocols should be optimized for specific cell lines and experimental conditions.

Cell Culture and ME-143 Treatment

-

Cell Lines: DLD1, RKO, or other relevant human colorectal cancer cell lines.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

ME-143 Preparation: Prepare a stock solution of ME-143 in dimethyl sulfoxide (DMSO). Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed 5 x 103 cells per well in a 96-well plate and allow them to adhere overnight.

-

Remove the medium and add fresh medium containing various concentrations of ME-143 or vehicle control (DMSO).

-

Incubate for 24, 48, or 72 hours.

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of ME-143 that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed 1 x 106 cells in a 6-well plate and treat with ME-143 or vehicle control for the desired time period.

-

Harvest the cells, including any floating cells in the medium, by trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blotting for WNT/β-catenin Pathway Proteins

This technique is used to detect changes in the expression levels of specific proteins.

-

Procedure:

-

Seed cells in 6-well plates and treat with ME-143 or vehicle control.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Densitometrically quantify the protein bands and normalize to the loading control to determine the relative protein expression.

Conclusion

ME-143 demonstrates significant inhibitory effects on the WNT/β-catenin signaling pathway in colorectal cancer cell lines, leading to reduced cell proliferation. The provided protocols offer a framework for researchers to further investigate the anti-cancer properties of ME-143. Further studies are warranted to explore its efficacy in a broader range of colorectal cancer subtypes and to elucidate the full spectrum of its molecular mechanisms.

References

Application Notes and Protocols for Administering ME-143 in Animal Models of Cancer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of ME-143, a second-generation tumor-specific NADH oxidase (tNOX) inhibitor, in various animal models of cancer. The protocols outlined below are based on available preclinical data and are intended to serve as a guide for designing and executing in vivo efficacy studies.

Introduction to ME-143

ME-143 is a synthetic isoflavone analogue that has demonstrated broad anti-cancer activity in preclinical studies.[1] Its primary mechanism of action involves the inhibition of a tumor-specific splice variant of NADH oxidase (tNOX or ENOX2), a cell surface protein involved in cancer cell growth and proliferation.[2][3] Additionally, ME-143 has been shown to directly inhibit mitochondrial complex I (NADH: ubiquinone oxidoreductase), disrupting cellular metabolism and inducing apoptosis.[4][5] This dual mechanism of action, targeting both cell surface and mitochondrial functions, makes ME-143 a promising candidate for cancer therapy. Preclinical evidence suggests that ME-143 can inhibit tumor growth as a single agent and may also act synergistically with standard chemotherapy agents.[6]

Mechanism of Action and Signaling Pathway

ME-143 exerts its anti-cancer effects through a multi-faceted approach:

-

Inhibition of tNOX (ENOX2): By binding to and inhibiting the enzymatic activity of tNOX on the cancer cell surface, ME-143 disrupts plasma membrane electron transport (pMET).[1][6] This leads to a cascade of downstream effects.

-

Inhibition of AKT Phosphorylation: Inhibition of tNOX by ME-143 has been shown to suppress the phosphorylation of AKT, a key protein in cell survival and proliferation signaling pathways.[1][7]

-